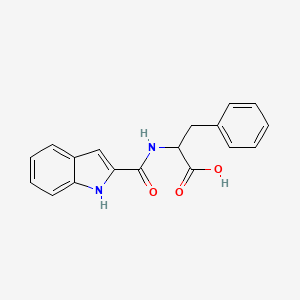

N-(1H-indol-2-ylcarbonyl)phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indole-2-carbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(15-11-13-8-4-5-9-14(13)19-15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGSLYWHCJHBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1h Indol 2 Ylcarbonyl Phenylalanine and Its Derivatives

Strategies for Amide Bond Formation in Indole-Amino Acid Conjugation

The cornerstone of synthesizing N-(1H-indol-2-ylcarbonyl)phenylalanine and its derivatives is the formation of a stable amide linkage between the indole-2-carboxylic acid and the phenylalanine component. A variety of coupling reagents and methodologies have been developed to facilitate this transformation efficiently, minimizing side reactions and preserving the stereochemical integrity of the amino acid.

Commonly employed strategies involve the activation of the carboxylic acid group of indole-2-carboxylic acid to make it more susceptible to nucleophilic attack by the amino group of phenylalanine. Standard peptide coupling reagents are frequently utilized for this purpose. These reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction efficiency. mdpi.com Another class of effective coupling agents are phosphonium (B103445) salts, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP®), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU). mdpi.com

The choice of solvent and base is also critical for a successful amide coupling reaction. Aprotic polar solvents such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used to dissolve the reactants. Organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are often added to neutralize the acidic byproducts and to deprotonate the amino group of phenylalanine, thereby increasing its nucleophilicity. rsc.org

In some cases, the carboxylic acid can be converted to a more reactive acyl halide, typically an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting indole-2-carbonyl chloride can then react directly with phenylalanine to form the desired amide bond. libretexts.org This method, however, can be harsh and may not be suitable for sensitive substrates.

More recently, enzymatic approaches have emerged as a greener and more selective alternative for amide bond formation. Lipases and proteases can catalyze the formation of peptide bonds under mild conditions, often with high stereoselectivity, which is particularly important when working with chiral amino acids like phenylalanine.

Synthesis of the this compound Core

The synthesis of the core structure of this compound typically involves the direct coupling of indole-2-carboxylic acid with a protected or unprotected form of phenylalanine.

A representative synthetic route begins with the activation of indole-2-carboxylic acid using a suitable coupling agent. For instance, indole-2-carboxylic acid can be reacted with a carbodiimide (B86325) reagent like DCC in the presence of an activating agent such as HOBt in an anhydrous aprotic solvent like DMF. This reaction forms a highly reactive O-acylisourea intermediate. The subsequent addition of the amino acid, L-phenylalanine (or its ester derivative to enhance solubility and prevent self-condensation), to the reaction mixture results in the nucleophilic attack of the amino group on the activated carbonyl carbon, leading to the formation of the amide bond and yielding this compound. The reaction is typically stirred at room temperature for several hours to ensure completion.

Alternatively, a two-step, one-pot procedure can be employed where indole-2-carboxylic acid is first converted to its corresponding acid chloride. Reaction of indole-2-carboxylic acid with a chlorinating agent such as thionyl chloride in a solvent like toluene (B28343) at elevated temperatures yields indole-2-carbonyl chloride. After removing the excess chlorinating agent, a solution of phenylalanine in an appropriate solvent, often with a base to neutralize the generated HCl, is added to the acid chloride to form the final product.

The table below summarizes a general synthetic protocol for the core structure.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Indole-2-carboxylic acid, L-Phenylalanine | DCC, HOBt, DMF, rt, 12-24h | This compound |

| Alternative Step 1 | Indole-2-carboxylic acid | SOCl₂, Toluene, reflux | Indole-2-carbonyl chloride |

| Alternative Step 2 | Indole-2-carbonyl chloride, L-Phenylalanine | Base (e.g., TEA), DCM, rt | This compound |

Derivatization Approaches for Structural Modification

To explore the structure-activity relationship and optimize the properties of this compound, various derivatization strategies can be employed. These modifications can be targeted at the indole (B1671886) moiety, the phenylalanine moiety, or the linker region connecting them.

Modification of the Indole Moiety

The indole ring offers several positions for functionalization, allowing for the introduction of a wide range of substituents. The nitrogen atom (N-1) of the indole can be readily alkylated or acylated using various electrophiles in the presence of a base. For example, reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile (B52724) affords N-alkylated derivatives. researchgate.net

The C-3 position of the indole is highly nucleophilic and susceptible to electrophilic substitution reactions such as the Mannich reaction, Vilsmeier-Haack formylation, and Friedel-Crafts acylation, although these reactions are more commonly performed on the indole nucleus prior to its conjugation with phenylalanine. nih.gov Halogenation at various positions of the indole ring can also be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), providing handles for further cross-coupling reactions.

Modification of the Phenylalanine Moiety

The phenylalanine residue provides opportunities for modification at its aromatic ring, the α-carbon, and the carboxylic acid group. The phenyl group can be functionalized with various substituents, such as halogens, nitro groups, or alkyl groups, by starting with the appropriately substituted phenylalanine derivative in the initial amide coupling step. For example, using p-fluoro-L-phenylalanine instead of L-phenylalanine would yield the corresponding fluorinated analogue. nih.gov

The carboxylic acid of the phenylalanine moiety can be esterified or converted into an amide to generate further derivatives. Esterification can be achieved by reacting the final compound with an alcohol in the presence of an acid catalyst. Amidation of the carboxylic acid can be performed using standard peptide coupling protocols with various amines.

Linker Region Modifications

While the core structure features a direct amide bond, modifications in the linker region can involve the introduction of spacers between the indole and phenylalanine moieties. This can be achieved by using a modified indole carboxylic acid or a modified amino acid in the initial coupling step. For instance, instead of indole-2-carboxylic acid, indole-3-acetic acid or indole-3-propionic acid could be used to extend the linker by one or two methylene (B1212753) units, respectively. nih.gov

Furthermore, the amide bond itself can be replaced with other functional groups, such as an ester or a thioamide, to investigate the importance of the amide linkage for the molecule's properties. These modifications would require different synthetic strategies, such as esterification reactions or the use of Lawesson's reagent for thionation of the amide.

Purification and Spectroscopic Characterization Methods in Academic Research

Following the synthesis of this compound and its derivatives, rigorous purification and characterization are essential to confirm the identity and purity of the compounds.

Purification: The primary method for purifying these compounds is column chromatography on silica (B1680970) gel. mdpi.com A suitable solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a polar solvent like ethyl acetate (B1210297) or dichloromethane, is used to elute the product from the column, separating it from unreacted starting materials and byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC). google.com

Recrystallization is another common technique used to obtain highly pure crystalline products. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for both analytical assessment of purity and for preparative purification. nih.govgoogle.com A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.

Spectroscopic Characterization: A combination of spectroscopic techniques is employed to elucidate the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural confirmation. rsc.orgnih.gov ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the presence of the indole and phenylalanine moieties and the formation of the amide bond.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. rsc.org Techniques such as electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) provide accurate mass measurements, which are crucial for confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. rsc.org Characteristic absorption bands for the N-H and C=O stretching of the amide bond, the N-H stretching of the indole, and the aromatic C-H and C=C stretching vibrations can be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, which are characteristic of the indole chromophore.

The table below summarizes the typical characterization data for this compound.

| Technique | Key Observations |

| ¹H NMR | Signals for indole protons (e.g., NH, aromatic CH), phenylalanine protons (e.g., α-CH, β-CH₂, aromatic CH), and amide NH proton. |

| ¹³C NMR | Resonances for indole carbons, phenylalanine carbons (including carbonyl carbon of the amide), and the carboxylic acid carbon. |

| MS (ESI) | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the compound. |

| IR | Absorption bands around 3300-3400 cm⁻¹ (N-H stretch), 1630-1680 cm⁻¹ (amide C=O stretch), and 1500-1600 cm⁻¹ (aromatic C=C stretch). |

By employing these synthetic, purification, and characterization methodologies, researchers can efficiently prepare and validate the structure of this compound and a diverse library of its derivatives for further investigation.

Pharmacological Investigations of N 1h Indol 2 Ylcarbonyl Phenylalanine Analogues Preclinical Focus

Evaluation of Biological Activities in vitro and in vivo (Non-human Models)

Analogues of N-(1H-indol-2-ylcarbonyl)phenylalanine have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anti-tumor, antimicrobial, and antiviral activities. Furthermore, their ability to modulate specific receptors and inhibit key enzymes has been a focal point of numerous preclinical studies.

Anti-inflammatory Research

Derivatives based on the indole (B1671886) and phenylalanine frameworks have shown considerable promise as anti-inflammatory agents. Research has highlighted their ability to modulate key inflammatory pathways, often with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

One area of investigation involves the modification of natural products like oleanolic acid with indole moieties. These hybrid molecules have been shown to exert potent anti-inflammatory effects both in vitro and in vivo. nih.govnih.gov Their mechanism of action is often linked to the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.govosti.gov Concurrently, these compounds can upregulate anti-inflammatory cytokines like IL-10. nih.gov Mechanistic studies suggest these effects are mediated through the inhibition of critical signaling pathways, including NF-κB, MAPKs, and PI3K/Akt. nih.gov

A series of methyl-2-(substituted benzylideneamino)-3-phenyl propionate (B1217596) derivatives, which are phenylalanine analogues, have also been synthesized and evaluated for their anti-inflammatory properties. nih.gov In preclinical models, such as the carrageenan-induced hind paw edema model in rats, certain compounds exhibited significant anti-inflammatory activity. nih.govgov.bc.ca Compound 2e, in particular, was identified as a highly promising candidate. nih.gov Many of these analogues also demonstrated considerable analgesic and antipyretic activities with a reduced potential for causing ulcers, a common side effect of NSAIDs. nih.gov

Table 1: Anti-inflammatory Activity of Phenylalanine Analogues

| Compound ID | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Compound 2e | Rat (Carrageenan-induced paw edema) | Showed the most significant anti-inflammatory profile among the series. | nih.gov |

| Compounds 2b, 2h, 2i, 2j | Rat (Carrageenan-induced paw edema) | Exhibited moderate to good anti-inflammatory activity. | nih.gov |

| Oleanolic Acid Indole Derivatives (8 and 9) | Mouse (TPA-induced ear inflammation) & BV2 Cells (LPS-induced inflammation) | Showed more potent anti-inflammatory effects than the parent compound, oleanolic acid. Inhibited NO and pro-inflammatory cytokines. | nih.govnih.gov |

| Indazole Derivatives | Rat (Carrageenan-induced paw edema) | Significantly inhibited paw edema in a dose- and time-dependent manner. | gov.bc.ca |

Anti-tumor and Antiproliferative Research

The indole nucleus is a key pharmacophore in many anticancer agents, and analogues of this compound have been extensively investigated for their potential in oncology. nih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. nih.govmdpi.com

One study focused on a series of novel 1H-indole-2-carboxylic acid derivatives designed to target the 14-3-3η protein, which is implicated in liver cancer. mdpi.com Compound C11 from this series demonstrated potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells. mdpi.com Further investigation revealed that C11 could induce G1-S phase cell cycle arrest in liver cancer cells. mdpi.com

Another series of substituted-N-benzyl-1H-indole-2-carbohydrazides showed broad cytotoxicity against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines. nih.gov Compound 4e emerged as a particularly potent derivative, with an average IC50 of 2 µM. nih.gov Flow cytometry analysis indicated that this compound likely induces apoptosis. nih.gov

Indole derivatives have also been synthesized and evaluated as potential inhibitors of various protein kinases involved in cancer progression. nih.gov For instance, pyrazolinyl-indoles have been designed as epidermal growth factor receptor (EGFR) inhibitors. nih.gov Compounds such as HD05 demonstrated remarkable cytotoxic activities against a wide panel of cancer cell lines, including leukemia, colon, breast, and lung cancer cells. nih.gov

Table 2: Antiproliferative Activity of Indole Derivatives

| Compound/Series | Cancer Cell Line(s) | Mechanism of Action/Target | Key Findings | Reference |

|---|---|---|---|---|

| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver) | 14-3-3η protein inhibition | Potent inhibitory activity, induced G1-S phase cell cycle arrest. | mdpi.com |

| 4e | MCF-7 (Breast), A549 (Lung), HCT (Colon) | Apoptosis induction | Highest cytotoxicity in its series with an average IC50 of 2 µM. | nih.gov |

| HD05 | Leukemia, Colon, Breast, Melanoma, Lung, etc. | EGFR Tyrosine Kinase inhibition | Showed the maximum range of cancer cell growth inhibition across nine panels of cell lines. | nih.gov |

| Indolo[2,3-b] Quinolines | Ehrlich Ascites Carcinoma (EAC) | DNA intercalation, Topoisomerase II inhibition | Remarkable decrease in tumor volume in vivo. | nih.gov |

| 2-(thiophen-2-yl)-1H-indole derivatives (4g, 4a, 4c) | HCT-116 (Colon) | Cell cycle arrest (S and G2/M phase) | Potent anticancer activity with IC50 values of 7.1, 10.5, and 11.9 µM, respectively. | nih.gov |

Antimicrobial Research (Antibacterial, Antifungal)

Indole-based compounds have a long history of investigation for their antimicrobial properties. nih.govmdpi.com Analogues incorporating the this compound backbone have been synthesized and tested against a variety of pathogenic bacteria and fungi, often showing significant activity. nih.govnih.gov

In one study, a series of N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and related compounds were evaluated for their antimicrobial effects. nih.gov The screening revealed that Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans were particularly sensitive to these compounds. nih.gov Specifically, compound 5c was most active against Staphylococcus aureus, while compound 5h showed the best antifungal profile, especially against Candida albicans. nih.gov

Other research has focused on aminoguanidine-indole derivatives, which have demonstrated potent antibacterial activities against ESKAPE pathogens (a group of multidrug-resistant bacteria) with Minimum Inhibitory Concentrations (MICs) in the range of 2–16 µg/mL. nih.gov These studies highlight that structural modifications, such as the position and type of halogen atoms on the indole ring, are critical for efficacy. nih.gov

The antifungal activity of dipeptides containing phenylalanine derivatives has also been explored. nih.gov These compounds have shown inhibitory effects against various fungal strains, including Penicillium chrysogenum, P. aurantiogriseum, and P. funiculosum. nih.gov

Table 3: Antimicrobial Activity of Indole Analogues

| Compound ID | Target Microorganism(s) | Activity Metric (e.g., MIC) | Key Findings | Reference |

|---|---|---|---|---|

| 5c | Staphylococcus aureus | - | Emerged as the most active against this Gram-positive bacterium. | nih.gov |

| 5h | Candida albicans | MIC = 7.8 µg/mL | Displayed the best antifungal profile in its series. | nih.gov |

| 5i, 5k | Escherichia coli | MIC = 62.5 µg/mL | Among the best candidates against this Gram-negative bacterium. | nih.gov |

| Aminoguanidine-indole Derivatives | ESKAPE pathogens, Klebsiella pneumoniae | MIC = 2–16 µg/mL | Potent activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

| (S)-α-methyl-phenylalanine | P. aurantiogriseum, Ulocladium botrytis | - | Pronounced antifungal activity at a concentration of 0.177 mg/ml. | nih.gov |

Antiviral Research (e.g., HIV-1 Capsid Inhibition)

The HIV-1 capsid (CA) protein, which plays multiple crucial roles in the viral lifecycle, has become a promising target for the development of novel antiviral drugs. nih.govmdpi.com Phenylalanine derivatives have been a key focus in the design of HIV-1 CA inhibitors, often using the well-studied inhibitor PF-74 as a lead compound. nih.govmdpi.com

Researchers have designed and synthesized numerous novel phenylalanine derivatives with the aim of improving antiviral activity. nih.govacs.org In one such study, a 4-methoxy-N-methylaniline substituted phenylalanine (II-13c) and an indolin-5-amine (B94476) substituted phenylalanine (V-25i) displayed exceptional anti-HIV-1 activity with EC50 values of 5.14 µM and 2.57 µM, respectively. nih.govmdpi.com Surface plasmon resonance (SPR) binding assays confirmed that these compounds preferentially bind to the CA hexamer over the monomer, which is a mechanism similar to that of PF-74. nih.govmdpi.com

Another approach involved the use of click chemistry to create a library of 1,2,3-triazole-containing phenylalanine derivatives. mdpi.com From this series, compound 13m exhibited the best anti-HIV-1 activity (EC50 = 4.33 µM), which was comparable to the lead compound PF-74. mdpi.com These studies demonstrate that the phenylalanine scaffold is highly adaptable for creating potent inhibitors that target the HIV-1 capsid protein. mdpi.comacs.org

Table 4: Anti-HIV-1 Activity of Phenylalanine Derivatives

| Compound ID | Target | Activity Metric (EC50) | Key Findings | Reference |

|---|---|---|---|---|

| II-13c | HIV-1 Capsid (CA) | 5.14 µM | Displayed exceptional anti-HIV-1 activity. | nih.govmdpi.com |

| V-25i | HIV-1 Capsid (CA) | 2.57 µM | Showed potent anti-HIV-1 activity, slightly weaker than the lead compound. | nih.govmdpi.com |

| 13m | HIV-1 Capsid (CA) | 4.33 µM | Best anti-HIV-1 activity in its series, comparable to PF-74. | mdpi.com |

| I-14 | HIV-2 | 2.30 µM | Showed potent activity against HIV-2. | acs.org |

| I-15 | HIV-2 | 5.81 µM | Exhibited good activity against HIV-2. | acs.org |

Receptor Modulation Studies (e.g., CB1 Receptor Allosteric Modulation, Neurokinin Antagonism)

Analogues based on the indole-2-carboxamide structure have been identified as allosteric modulators of the cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes. mdpi.commdpi.com Allosteric modulation offers a sophisticated way to fine-tune receptor function. One such compound, ORG27569, is a negative allosteric modulator that binds to an extrahelical site on the CB1 receptor. osti.gov

Further research into indole-2-carboxamides has led to the characterization of compounds like ICAM-a and ICAM-b. mdpi.com These compounds were found to enhance the binding of the orthosteric agonist CP55,940, with ICAM-b showing particularly strong positive cooperativity. mdpi.com Interestingly, while displaying negative modulatory effects on G-protein coupling, ICAM-b was found to induce β-arrestin-mediated downstream signaling, indicating it is a biased modulator. mdpi.com

In the realm of neurokinin antagonism, dipeptide and tripeptide analogues incorporating an indolylcarbonyl moiety have been developed as potent substance P (SP) antagonists, which selectively target the neurokinin-1 (NK1) receptor. nih.govnih.gov In one study, modification of a dipeptide led to the discovery of compound 7k (FK888), a potent and orally active SP antagonist with high selectivity for the NK1 receptor. nih.gov Research has also shown that 1H-indol-3-ylcarbonyl derivatives are generally more potent than the corresponding 1H-indol-2-ylcarbonyl derivatives in this context. nih.gov

Table 5: Receptor Modulation by Indole Analogues

| Compound ID | Receptor Target | Modulatory Effect | Key Findings | Reference |

|---|---|---|---|---|

| ORG27569 | Cannabinoid CB1 | Negative Allosteric Modulator | Binds to an extrahelical site on the receptor. | osti.govmdpi.com |

| ICAM-b | Cannabinoid CB1 | Positive Allosteric Modulator (binding); Negative (G-protein coupling); Biased (β-arrestin) | Exhibited strong positive cooperativity for agonist binding and biased signaling. | mdpi.com |

| 7k (FK888) | Neurokinin-1 (NK1) | Antagonist | A potent and orally active substance P antagonist with NK1 selectivity. | nih.gov |

| 1H-indol-3-ylcarbonyl derivatives (5-7) | Neurokinin-1 (NK1) | Antagonist | Slightly more potent than the corresponding 1H-indol-2-ylcarbonyl derivatives. | nih.gov |

Enzyme Inhibition Studies (e.g., COX-2, PARP-1, Plasmepsins, Phenylalanine Hydroxylase)

The this compound scaffold and its analogues have been evaluated as inhibitors of several key enzymes implicated in various diseases.

COX-2 Inhibition: As mentioned in the anti-inflammatory section, a series of phenylalanine analogues were found to be selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov This selective inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. nih.gov Molecular docking studies have supported these findings, showing favorable binding affinities of the compounds for the COX-2 active site. nih.gov

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations. nih.govnih.gov Indolyl-1,2,4-triazole hybrids have been developed as dual inhibitors of EGFR and PARP-1. Compound 13b from this series showed potent inhibition of both enzymes, with an IC50 of 1.24 nM against PARP-1. In vivo studies with this compound demonstrated a significant reduction in tumor proliferation.

Plasmepsin Inhibition: Plasmepsins are aspartic proteases that are essential for the survival of the malaria parasite, Plasmodium falciparum, making them attractive targets for antimalarial drugs. nih.govnih.gov While specific studies on this compound analogues as plasmepsin inhibitors are limited, related hydroxyethylamine-based scaffolds have been optimized for this purpose. nih.gov Structure-guided design has led to the identification of compounds that are low nanomolar inhibitors of plasmepsin IV and also inhibit the growth of P. falciparum in erythrocytes. nih.gov

Phenylalanine Hydroxylase Modulation: Phenylalanine hydroxylase (PAH) is the enzyme deficient in the metabolic disorder phenylketonuria (PKU). nih.gov Research in this area has focused on finding pharmacological chaperones that can stabilize mutant forms of the PAH enzyme and restore its function, rather than inhibiting it. nih.gov Compounds identified through virtual screening, such as benzylhydantoin and 6-amino-5-(benzylamino)-uracil, have shown the ability to act as pharmacological chaperones for PAH, improving its stability and activity in cell-based assays and in mouse models of PKU.

Table 6: Enzyme Inhibition by Analogues

| Compound/Series | Target Enzyme | Inhibitory Activity (IC50/EC50) | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|---|

| Phenylalanine Analogues (2b, 2e, 2h, etc.) | Cyclooxygenase-2 (COX-2) | - | Inflammation | Acted as selective COX-2 inhibitors with lower ulcerogenic potential. | nih.gov |

| 13b | PARP-1 / EGFR | 1.24 nM (PARP-1) / 62.4 nM (EGFR) | Cancer | A potent dual inhibitor with significant in vivo anti-tumor activity. | |

| Hydroxyethylamine Analogues (17, 18) | Plasmepsin IV | Low nanomolar | Malaria | Potent inhibitors of both the enzyme and parasite growth. | nih.gov |

| Benzylhydantoin, 6-amino-5-(benzylamino)-uracil | Phenylalanine Hydroxylase (PAH) | N/A (Chaperone) | Phenylketonuria (PKU) | Acted as pharmacological chaperones, restoring mutant PAH activity. |

Monoamine Reuptake Inhibition Research

Preclinical investigations have identified a novel series of monoamine reuptake inhibitors derived from an indole-phenylpropane scaffold, structurally related to this compound. The discovery of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols was achieved through a combination of virtual and focused screening methodologies. drugbank.comresearchgate.net Synthesis and subsequent chiral resolution of the diastereomeric isomers revealed that the (2R,3S)-isomer is a potent inhibitor of norepinephrine (B1679862) reuptake. drugbank.comnih.gov

This specific isomer demonstrated an IC₅₀ value of 28 nM for the norepinephrine transporter (NET). researchgate.netnih.gov Further research into its selectivity profile showed it to be highly selective over the dopamine (B1211576) transporter (DAT) and moderately selective over the serotonin (B10506) transporter (SERT), with a 13-fold greater selectivity for NET compared to SERT. drugbank.comnih.gov These findings highlight the potential of the indole-phenylalanine backbone as a foundational structure for developing selective norepinephrine reuptake inhibitors. drugbank.com

| Compound | Target | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Norepinephrine Transporter (NET) | 28 | Excellent vs. DAT, 13-fold vs. SERT |

Tubulin Polymerization Inhibition Research

The indole nucleus is a core structural component in numerous compounds that have been identified as inhibitors of tubulin polymerization. nih.govnih.gov Research in this area has led to the design and synthesis of various indole-containing molecules, including aroylindoles and indolylglyoxyamides, which show significant inhibitory activity against tubulin polymerization. nih.gov

One such series of analogues, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, was synthesized and evaluated for antiproliferative activities in vitro. rsc.org Several of these compounds demonstrated potent effects against HeLa, MCF-7, and HT-29 cancer cell lines. Compound 7d from this series was identified as the most potent, with IC₅₀ values of 0.52 μM, 0.34 μM, and 0.86 μM against HeLa, MCF-7, and HT-29 cells, respectively. rsc.org Further mechanistic studies confirmed that this compound inhibits tubulin polymerization in a manner consistent with colchicine (B1669291). rsc.org

| Compound | Cell Line | Antiproliferative IC₅₀ (μM) |

|---|---|---|

| Compound 7d (an N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative) | HeLa | 0.52 |

| MCF-7 | 0.34 | |

| HT-29 | 0.86 |

Molecular Mechanisms of Action and Cellular Pathways

Analogues of this compound engage with various cellular pathways depending on their specific structural modifications. For analogues that function as tubulin polymerization inhibitors, the primary molecular mechanism involves direct interaction with tubulin, preventing its assembly into microtubules. nih.govrsc.org This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis in cancer cells. rsc.org

For analogues designed as monoamine reuptake inhibitors, the mechanism involves competitive binding to solute carrier family 6 (SLC6) transporters, such as NET, DAT, and SERT. researchgate.net By inhibiting the reuptake of neurotransmitters like norepinephrine from the synaptic cleft, these compounds prolong neurotransmitter signaling. nih.gov

Other phenylalanine analogues have been shown to interact with amino acid transport systems. Phenylalanine is transported by L-type amino acid transporters (LATs), and high concentrations can competitively inhibit the uptake of other large neutral amino acids. nih.gov This mechanism is central to the pathophysiology of conditions like phenylketonuria (PKU), where excess phenylalanine impacts cellular processes by disrupting amino acid homeostasis and inhibiting key enzymes like pyruvate (B1213749) kinase. nih.gov

Identification and Validation of Molecular Targets

The molecular targets for analogues of this compound are diverse and have been validated through a range of preclinical assays.

Tubulin: The protein tubulin has been validated as a key molecular target for indole-based anticancer agents. nih.gov Biochemical assays measuring the inhibition of tubulin polymerization in vitro, often using a colchicine binding site as a reference, have confirmed direct interaction. rsc.org Cellular studies showing G2/M phase arrest and disruption of the microtubule network further validate tubulin as the relevant target. rsc.org

Monoamine Transporters: The norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) are the primary molecular targets for indole-based monoamine reuptake inhibitors. researchgate.netnih.gov Target validation is typically achieved through in vitro binding assays using cell lines (e.g., CHO cells) that express the recombinant human transporters. nih.gov The potency (IC₅₀) and selectivity of compounds for each transporter are determined through these assays. drugbank.comnih.gov

L-type Amino Acid Transporter 1 (LAT1): LAT1 has been identified as a molecular target for phenylalanine analogues, particularly in the context of targeted drug delivery to tumors where LAT1 is often overexpressed. nih.gov Target engagement is validated through competitive binding assays measuring the inhibition of radiolabeled substrate uptake (e.g., [³H]leucine) in LAT1-expressing cells. nih.gov These studies allow for the determination of inhibitor affinity (Kᵢ) and selectivity versus other transporters like LAT2. nih.gov

Structure-Activity Relationships (SAR)

Conformational Analysis and Bioactivity

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. Research on the monoamine reuptake inhibitor series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols demonstrated the profound impact of stereochemistry. nih.gov Following the synthesis of two diastereomeric isomers, subsequent chiral resolution and testing revealed that the bioactivity was highly dependent on the specific spatial arrangement of the substituents. The (2R,3S)-isomer was identified as the most potent norepinephrine reuptake inhibitor, with an IC₅₀ of 28 nM, indicating a strict conformational requirement for optimal interaction with the norepinephrine transporter's binding site. drugbank.comnih.gov This highlights that specific stereoisomers are essential for achieving high-affinity binding to the molecular target.

Impact of Substituent Effects on Activity

The nature and position of substituents on the aromatic rings of this compound analogues significantly influence their activity and selectivity. Studies on phenylalanine analogues targeting the L-type amino acid transporter 1 (LAT1) have systematically explored the effects of halogen substituents on the phenyl ring. nih.gov

Research revealed that introducing a halogen at position 2 of the phenylalanine ring enhances LAT1 affinity, with the effect increasing with the size of the halogen (I > Br > Cl > F). nih.gov Specifically, 2-iodo-L-phenylalanine (2-I-Phe) showed a marked improvement in LAT1 affinity compared to unsubstituted phenylalanine. nih.gov In contrast, this size-dependent enhancement was not observed for LAT2 affinity, leading to high LAT1 selectivity for 2-I-Phe. When the halogen was moved to position 3, the binding affinity increased with halogen size for both LAT1 and LAT2, resulting in lower selectivity. nih.gov These findings demonstrate that substituent placement is a key factor in modulating the potency and selectivity of these analogues.

| Phenylalanine Analogue | Substituent Position | Effect on LAT1 Affinity (vs. Phe) | Effect on LAT2 Affinity (vs. Phe) | Resulting LAT1 Selectivity |

|---|---|---|---|---|

| 2-F-Phe | 2 | Increased | Similar | Increased |

| 2-Cl-Phe | 2 | Increased | Similar | Increased |

| 2-Br-Phe | 2 | Increased | Similar | Increased |

| 2-I-Phe | 2 | Markedly Increased | Similar | Markedly Increased |

| 3-F-Phe | 3 | Increased | Increased | Similar |

| 3-Cl-Phe | 3 | Increased | Increased | Similar |

| 3-Br-Phe | 3 | Increased | Increased | Similar |

| 3-I-Phe | 3 | Increased | Increased | Similar |

Computational and Theoretical Studies on N 1h Indol 2 Ylcarbonyl Phenylalanine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the indole-2-carboxamide scaffold, docking studies have been instrumental in elucidating key interactions within the active sites of various biological targets. These simulations help in understanding the structural basis of inhibition and provide a rationale for observed structure-activity relationships (SAR).

In studies of related indole-2-carboxamide derivatives, molecular docking has revealed that the indole (B1671886) core often serves as a crucial anchor, forming hydrogen bonds and hydrophobic interactions with the target protein. For instance, research on indole-2-carboxamides as inhibitors of human liver glycogen (B147801) phosphorylase a (HLGPa) demonstrated that the inhibitors bind in a very similar way, with the binding models highlighting the importance of the inhibitor's conformation, subsite interactions, and hydrogen bonding. nih.gov A good correlation between the calculated interaction-free energies and the experimental inhibitory activities suggested that the predicted binding conformations were reasonable. nih.gov

Similarly, docking studies of other indole derivatives have identified critical interactions. For example, in the context of antimicrobial agents, the 1H-indole moiety has been identified as a key feature for activity. mdpi.com In one such study, an indole derivative formed a hydrogen bond between the nitrogen atom of the indole moiety and the amino acid residue Ser378 of the target enzyme. mdpi.com

The table below summarizes findings from molecular docking studies on various indole-2-carboxamide derivatives, illustrating common targets and key interacting residues. While not specific to N-(1H-indol-2-ylcarbonyl)phenylalanine, these findings are representative of the interactions this class of compounds can form.

| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Reference |

| Human Liver Glycogen Phosphorylase a (HLGPa) | Not Specified | Hydrogen Bonding, Subsite Interaction | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Not Specified | Not Specified | mdpi.com |

| Mycobacterial Membrane Protein Large 3 (MmpL3) | Not Specified | Catalytic Site Binding | researchgate.net |

| Lanosterol 14a-demethylase (CYP51) | Ser378 | Hydrogen Bonding, Hydrophobic Interactions | mdpi.com |

These studies collectively suggest that this compound would likely engage in a combination of hydrogen bonding, via its amide and carbonyl groups, and hydrophobic interactions, through its indole and phenyl rings, to stabilize its binding within a target's active site.

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Changes

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-target interactions compared to the static view provided by molecular docking. By simulating the movements of atoms over time, MD can reveal the stability of binding modes, conformational changes in both the ligand and the protein, and the role of solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for potency.

For indole-2-carboxamide derivatives, 3D-QSAR studies have been successfully employed to develop predictive models. In one study targeting HLGPa, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build 3D-QSAR models based on the binding conformations of the inhibitors. nih.gov These models were found to be consistent and highly predictive, with q² values of 0.697 for the CoMFA model and 0.622 for the CoMSIA model. nih.gov The predictive power of these models was further validated with a set of compounds not included in the training data. nih.gov

Another study on indole-2-carboxamides also reported the development of an atom-based 3D-QSAR model, which complemented the results from docking and MD simulations. tandfonline.com Furthermore, 2D-QSAR modeling has been applied to novel 1H-3-indolyl derivatives to guide the selection of promising candidates for synthesis and in vitro testing. nih.gov

The table below presents the statistical parameters of a representative 3D-QSAR study on indole-2-carboxamides.

| QSAR Model | q² (Cross-validated correlation coefficient) | Predictive Ability | Reference |

| CoMFA | 0.697 | High | nih.gov |

| CoMSIA | 0.622 | High | nih.gov |

These QSAR models, by mapping the results back to the topology of the active site, provide a clearer understanding of the vital interactions between indole-2-carboxamides and their targets, offering valuable guidelines for the design of new and more potent inhibitors. nih.gov

In Silico Approaches for Compound Design and Optimization

In silico methods are increasingly being used for the rational design and optimization of new drug candidates. These approaches leverage the insights gained from molecular docking, MD simulations, and QSAR to design new molecules with improved affinity, selectivity, and pharmacokinetic properties.

For the indole-2-carboxamide scaffold, several in silico design strategies have been reported. One approach involves an enumeration-based design technique known as "core hopping," which was used to generate and screen a library of indole-2-carboxamide derivatives to identify potential new antitubercular agents. tandfonline.com Another strategy involves rational drug design and bioisosteric replacement. This was used to evaluate the molecular determinants of the indole-2-carboxamide class of antimycobacterials, leading to the identification of lead acetamides with pan-antimycobacterial activity. nih.gov

The general workflow for in silico design and optimization often includes:

Virtual Screening: Using a validated docking protocol to screen large compound libraries against a target of interest.

Fragment-Based Design: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands.

Lead Optimization: Modifying a known active compound (the "lead") to improve its properties. This can involve making small chemical changes and predicting their effect on activity using QSAR models or free energy perturbation (FEP) calculations.

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Activities and Targets

Future research should prioritize the systematic screening of N-(1H-indol-2-ylcarbonyl)phenylalanine against a diverse array of biological targets. The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide range of receptors and enzymes. Similarly, phenylalanine is a crucial amino acid, and its derivatives can act as mimics of natural ligands.

Initial investigations could involve broad-based phenotypic screening in various cell lines to identify potential anticancer, anti-inflammatory, or antimicrobial activities. Following any identified activity, target deconvolution studies would be necessary to pinpoint the specific molecular targets. Given the structural similarities to other known bioactive molecules, potential targets could include, but are not limited to, those listed in the table below.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Investigation |

| Kinases | Many indole-containing compounds are known kinase inhibitors. |

| G-protein coupled receptors (GPCRs) | The indole scaffold is present in many GPCR ligands. |

| Nuclear receptors | Certain aromatic compounds can modulate nuclear receptor activity. |

| Proteases | The amide linkage and amino acid component suggest potential as a protease substrate or inhibitor. |

| Ion channels | Aromatic structures can interact with the pores of various ion channels. |

Advanced Synthetic Strategies for Complex Analogues

The development of advanced synthetic strategies will be crucial for creating a library of analogues of this compound for structure-activity relationship (SAR) studies. While the fundamental amide coupling of indole-2-carboxylic acid and phenylalanine is straightforward, the synthesis of more complex derivatives will require sophisticated methodologies.

Future synthetic efforts could focus on:

Modification of the indole ring: Introducing substituents at various positions of the indole nucleus to modulate electronic properties and steric bulk.

Modification of the phenylalanine moiety: Altering the phenyl ring of phenylalanine with different functional groups or replacing it with other natural or unnatural amino acids.

Stereoselective synthesis: Developing synthetic routes to access enantiomerically pure forms of the compound, as biological activity is often stereospecific.

Integrated Experimental and Computational Methodologies

An integrated approach combining experimental screening with computational modeling will be essential for efficiently exploring the potential of this compound.

Computational approaches can be employed for:

Molecular Docking: Predicting the binding modes of the compound with various protein targets.

Pharmacophore Modeling: Identifying the key structural features required for biological activity.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties to guide the design of analogues with improved drug-like properties.

These computational predictions can then be validated through experimental assays , creating a feedback loop that accelerates the discovery of potent and selective modulators of biological targets.

Applications in Chemical Probe Development

Should this compound be found to exhibit potent and selective activity against a specific biological target, it could serve as a valuable scaffold for the development of chemical probes. These probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment.

The development of chemical probes would involve:

Affinity Labeling: Introducing a reactive group to the molecule to enable covalent modification of the target protein.

Fluorescent Labeling: Attaching a fluorescent dye to visualize the subcellular localization of the target.

Biotinylation: Conjugating biotin (B1667282) to the molecule to facilitate the isolation and identification of binding partners.

Investigations into Peptide-Mimetics and Drug Delivery System Components

The structure of this compound, containing an amino acid linked to a heterocyclic scaffold, makes it an interesting candidate for investigations into peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability.

Furthermore, the self-assembly properties of phenylalanine derivatives are well-documented, leading to the formation of hydrogels and other nanostructures suitable for drug delivery. Future research could explore whether this compound or its analogues can form such structures and be utilized as components of novel drug delivery systems for the controlled release of therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for N-(1H-indol-2-ylcarbonyl)phenylalanine, and how are coupling reagents optimized?

Methodological Answer:

The synthesis typically involves coupling the indole-2-carbonyl moiety to phenylalanine. A common approach uses tert-butoxycarbonyl (Boc) protection for the amino group of phenylalanine, followed by activation with coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds . For example:

-

Reaction Table :

Reagent Conditions Role Boc-Phe-OH DCM, RT Protected amino acid DCC/NHS 0°C → RT, 12h Activates carboxyl group Indole-2-COCl Stirring under N₂ Electrophilic coupling

Post-coupling, Boc deprotection is achieved using trifluoroacetic acid (TFA). Yield optimization requires stoichiometric control of DCC/NHS (1.2–1.5 eq.) to minimize side reactions like racemization .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) is critical for determining bond angles, torsional strain, and hydrogen-bonding networks. For example:

- Workflow :

Basic: What purification techniques ensure high-purity this compound for biological assays?

Methodological Answer:

Reverse-phase HPLC (C18 column, 5 µm) with gradient elution (water/acetonitrile + 0.1% TFA) is standard. Monitor at 254 nm for indole UV absorption. For scale-up, flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Advanced: How can AutoDock4 simulate receptor-flexible docking for this compound in kinase inhibition studies?

Methodological Answer:

AutoDock4 enables side-chain flexibility in target receptors (e.g., tyrosine kinases). Protocol:

Prepare ligand (Gasteiger charges, rotatable bonds defined).

Define flexible receptor residues (e.g., ATP-binding site loops).

Run Lamarckian genetic algorithm (100 runs, population size 150).

Validate poses using binding energy (ΔG < -8 kcal/mol) and RMSD clustering .

Cross-docking studies (e.g., HIV protease models) confirm reproducibility .

Basic: What spectroscopic methods confirm the identity of this compound?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) shows indole NH (~10.5 ppm), amide proton (~8.2 ppm), and phenylalanine aromatic protons (7.2–7.4 ppm).

- HRMS : Exact mass calculated for C₁₈H₁₅N₂O₃ ([M+H]⁺ = 307.1184) .

Advanced: How do metabolic pathways involving phenylalanine influence the compound’s in vivo stability?

Methodological Answer:

Metabolomics (GC-MS or LC-MS) identifies degradation products. For example:

- Phenylalanine metabolism : Hepatic enzymes (phenylalanine hydroxylase) may hydroxylate the phenyl ring, detected via shifted m/z peaks (+16 Da for -OH addition) .

- Taurine/hypotaurine pathways : Assess oxidative stress markers in plasma .

Basic: What in vitro assays evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

- Kinase inhibition : ADP-Glo™ assay (IC₅₀ determination).

- Protease activity : Fluorescent substrate cleavage (e.g., trypsin-like proteases, λₑₓ/λₑₘ = 355/460 nm) .

Advanced: Can molecular dynamics (MD) simulations predict aggregation tendencies of this compound?

Methodological Answer:

MD (GROMACS, AMBER) with explicit solvent (TIP3P water) models:

Simulate 100 ns trajectories.

Analyze RMSD (>2 Å indicates conformational instability).

Calculate solvent-accessible surface area (SASA) to detect hydrophobic clustering .

Basic: How are reaction conditions optimized for scale-up synthesis without racemization?

Methodological Answer:

- Low-temperature coupling : -20°C with HOBt/DMAP to suppress racemization.

- In situ FTIR monitoring : Track carbonyl stretching (1720 cm⁻¹) for reaction completion .

Advanced: What role does SwissADME play in predicting the compound’s pharmacokinetics?

Methodological Answer:

SwissADME evaluates:

- Lipophilicity : LogP (consensus value ~2.5).

- Permeability : Blood-brain barrier (BBB) score.

- CYP450 interactions : Risk of hepatic metabolism .

Key alerts (e.g., PAINS filters) flag potential assay interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.